molecular formula C15H17N3O2 B12704558 1-(6-(2-Hydroxyphenyl)-3-pyridazinyl)-4-piperidinol CAS No. 93182-04-8

1-(6-(2-Hydroxyphenyl)-3-pyridazinyl)-4-piperidinol

Cat. No.: B12704558
CAS No.: 93182-04-8
M. Wt: 271.31 g/mol
InChI Key: JGYLUGJSFWBSGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-(2-Hydroxyphenyl)-3-pyridazinyl)-4-piperidinol is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring fused with a hydroxyphenyl group and a piperidinol moiety

Preparation Methods

The synthesis of 1-(6-(2-Hydroxyphenyl)-3-pyridazinyl)-4-piperidinol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The initial step involves the formation of the pyridazine ring through the reaction of hydrazine with a suitable dicarbonyl compound.

    Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced via a nucleophilic substitution reaction, where a hydroxyphenyl halide reacts with the pyridazine intermediate.

    Formation of the Piperidinol Moiety: The final step involves the formation of the piperidinol moiety through a reductive amination reaction, where a piperidine derivative is reacted with the pyridazine-hydroxyphenyl intermediate under reducing conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(6-(2-Hydroxyphenyl)-3-pyridazinyl)-4-piperidinol undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The pyridazine ring can be reduced under hydrogenation conditions to form a dihydropyridazine derivative.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ether or ester derivatives.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.

Scientific Research Applications

1-(6-(2-Hydroxyphenyl)-3-pyridazinyl)-4-piperidinol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(6-(2-Hydroxyphenyl)-3-pyridazinyl)-4-piperidinol involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, while the pyridazine ring can interact with enzyme active sites or receptor binding sites. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects.

Comparison with Similar Compounds

1-(6-(2-Hydroxyphenyl)-3-pyridazinyl)-4-piperidinol can be compared with other similar compounds, such as:

    2-Hydroxyphenylpyridazine: Lacks the piperidinol moiety, which may result in different biological activities and chemical reactivity.

    4-Piperidinolpyridazine: Lacks the hydroxyphenyl group, which may affect its ability to interact with biological targets.

    Hydroxyphenylpiperidine: Lacks the pyridazine ring, which may result in different pharmacological properties.

The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

93182-04-8

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

1-[6-(2-hydroxyphenyl)pyridazin-3-yl]piperidin-4-ol

InChI

InChI=1S/C15H17N3O2/c19-11-7-9-18(10-8-11)15-6-5-13(16-17-15)12-3-1-2-4-14(12)20/h1-6,11,19-20H,7-10H2

InChI Key

JGYLUGJSFWBSGA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C2=NN=C(C=C2)C3=CC=CC=C3O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.